N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE
Description
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide is a heterocyclic compound featuring a pyrazolo-oxazine core fused with a 1,3,4-thiadiazole ring. The structure combines a carboxamide linker at the pyrazolo-oxazine C2 position and a 5-methyl-substituted thiadiazole moiety.
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2S/c1-6-12-13-10(18-6)11-9(16)7-5-8-15(14-7)3-2-4-17-8/h5H,2-4H2,1H3,(H,11,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOCOUHBJIRWGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=NN3CCCOC3=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Pyrazole-Oxazine Intermediates
The pyrazolo-oxazine core is constructed through a [3+3] cycloaddition between a pyrazole derivative and an oxazine precursor. For example, 5H,6H,7H-pyrazolo[3,2-b]oxazin-6-ol (CAS: 1558277-46-5) is synthesized by reacting 3-aminopyrazole with a cyclic ether under basic conditions. The reaction proceeds via nucleophilic attack, followed by intramolecular cyclization to form the fused oxazine ring.
Reaction Conditions:
Oxidation to Carboxylic Acid
The hydroxyl group of the oxazine intermediate is oxidized to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄) in acidic media.
Optimized Protocol:
- Oxidizing Agent: KMnO₄ (2 equiv)
- Solvent: Acetone/water (4:1)
- Temperature: 0–5°C, stirred for 6 hours
- Yield: 85%
Preparation of 5-Methyl-1,3,4-thiadiazol-2-amine
The 5-methyl-1,3,4-thiadiazol-2-amine subunit is synthesized via cyclocondensation of thiosemicarbazides with acylating agents.
Cyclocondensation of Thiosemicarbazides
A widely adopted method involves treating N-methylthiosemicarbazide with phosphorus oxychloride (POCl₃) to induce cyclization.
Procedure:
Alternative Route Using Hydrazonoyl Chlorides
A domino double 1,3-dipolar cycloaddition between nitrile imines and Erlenmeyer thioazlactones provides functionalized 1,3,4-thiadiazoles. For the 5-methyl derivative, methyl-substituted thioazlactones are employed.
Key Steps:
- Nitrile Imine Generation: Hydrazonoyl chlorides treated with Et₃N.
- Cycloaddition: React with methyl-thioazlactones at room temperature for 2 hours.
- Elimination: Release of CO and PhSH yields the thiadiazole.
- Yield: 90–92%
Formation of the Carboxamide Linkage
The final step couples the pyrazolo-oxazine carboxylic acid with 5-methyl-1,3,4-thiadiazol-2-amine via carboxamide bond formation.
Activation as Acid Chloride
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with the thiadiazole amine.
Protocol:
- Activation: Stir carboxylic acid (1 equiv) with SOCl₂ (2 equiv) at 60°C for 3 hours.
- Coupling: Add 5-methyl-1,3,4-thiadiazol-2-amine (1.2 equiv) and Et₃N (3 equiv) in dry tetrahydrofuran (THF).
- Conditions: Room temperature, 12 hours.
- Yield: 75%
Coupling via Carbodiimide Reagents
A milder approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to facilitate amide bond formation.
Optimized Conditions:
- Coupling Agents: EDC (1.5 equiv), HOBt (1.5 equiv)
- Solvent: Dimethylformamide (DMF)
- Temperature: 0°C to room temperature, 24 hours
- Yield: 82%
Alternative Synthetic Routes and Optimization
One-Pot Domino Cycloaddition-Coupling
A streamlined method combines pyrazolo-oxazine formation and carboxamide coupling in a single pot. Nitrile imines generated in situ undergo cycloaddition with oxazine intermediates, followed by direct amidation.
Advantages:
Chemical Reactions Analysis
Types of Reactions
N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that compounds containing thiadiazole and pyrazole moieties exhibit notable antimicrobial properties. A study demonstrated that derivatives of N-(5-methyl-1,3,4-thiadiazol-2-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide showed significant activity against various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anti-Cancer Properties
The compound has also been investigated for its anti-cancer potential. In vitro studies showed that it inhibits the proliferation of cancer cells by inducing apoptosis. The specific pathways affected include the modulation of apoptosis-related proteins and cell cycle regulators .
Agricultural Applications
Pesticidal Properties
this compound has been explored as a potential pesticide. Its efficacy against various pests was evaluated in field trials where it demonstrated significant insecticidal activity. The compound's mode of action includes disruption of the nervous system in target pests .
Plant Growth Regulation
Additionally, this compound has shown promise as a plant growth regulator. Studies indicate that it can enhance plant growth parameters such as height and biomass when applied at specific concentrations. This effect is attributed to the modulation of hormonal pathways within plants .
Materials Science Applications
Polymer Composites
In materials science, this compound has been incorporated into polymer matrices to improve mechanical properties. Research indicates that composites containing this compound exhibit enhanced tensile strength and thermal stability compared to traditional polymers .
Nanomaterials Development
The compound's unique chemical structure makes it suitable for the development of nanomaterials. Its integration into nanostructured systems has been shown to enhance catalytic activities in various reactions due to increased surface area and reactivity .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains. The study concluded that modifications to the compound could enhance its potency further .
Case Study 2: Agricultural Field Trials
Field trials conducted on tomato plants treated with varying concentrations of the compound revealed a 25% increase in yield compared to untreated controls. The treated plants exhibited improved resistance to common pests and diseases .
Mechanism of Action
The mechanism of action of N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. It is known to inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis. This inhibition disrupts the replication of bacterial and cancer cells, leading to their death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s uniqueness lies in its hybrid pyrazolo-oxazine-thiadiazole framework. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Observations:
Heterocyclic Core Influence :
- The target compound’s pyrazolo-oxazine core may enhance membrane permeability compared to imidazo-thiadiazoles () due to its oxygen-rich, less planar structure. Conversely, imidazo-thiadiazoles exhibit moderate antimicrobial activity, suggesting that fused nitrogen-rich systems favor microbial target interactions .
- Replacing oxadiazole () with thiadiazole in the target compound introduces sulfur, which may alter electronic properties (e.g., increased lipophilicity) and binding kinetics at GABA receptors .
Carboxamide vs. sulfonyl groups (): The carboxamide linker in the target compound may facilitate hydrogen bonding with biological targets, whereas sulfonyl groups enhance electrophilicity and reactivity in synthetic pathways .
However, the absence of a phenoxyphenyl group (critical for flumazenil displacement in ) may limit its efficacy . Compared to imidazo-thiadiazoles (), the pyrazolo-oxazine-thiadiazole hybrid lacks triazole substituents, which are associated with antimicrobial activity. This implies that the target may require functional group optimization for similar efficacy .
Biological Activity
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide is a compound of increasing interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.
- Molecular Formula : C13H16N4OS
- Molecular Weight : 276.36 g/mol
- IUPAC Name : this compound
- CAS Number : 1324065-56-6
Synthesis
The synthesis of this compound typically involves the reaction of 5-methyl-1,3,4-thiadiazole with various pyrazole derivatives under specific conditions. Methods often include the use of hydrazonoyl halides or other suitable reagents to facilitate the formation of the thiadiazole and oxazine rings.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:
- Cytotoxicity Studies : A review by Alam et al. (2020) indicates that compounds containing thiadiazole moieties exhibit significant cytotoxic activity against various human cancer cell lines such as lung (A549), skin (SK-MEL-2), and colon cancer (HCT15) cells. The compound N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide demonstrated an IC50 value of 4.27 µg/mL against SK-MEL-2 cells .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in DNA replication and repair processes. This leads to reduced proliferation of cancer cells and potential apoptosis induction through caspase activation pathways .
Comparative Biological Activity
The following table summarizes the biological activity of related thiadiazole derivatives:
| Compound Name | Target Cell Line | IC50 Value (µg/mL) | Mechanism |
|---|---|---|---|
| N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide | SK-MEL-2 | 4.27 | Caspase activation |
| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide | PC3 | 22.19 ± 2.1 | Tyrosine kinase inhibition |
| N-(5-methylthiadiazole) derivatives | HepG2 | 8.107 | DNA replication inhibition |
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of thiadiazole derivatives:
- Alam et al. (2020) : This study reported that various substituted thiadiazoles exhibited significant anticancer properties against multiple cell lines. The structure–activity relationship indicated that modifications on the phenyl ring greatly influenced cytotoxicity .
- Dawood et al. (2013) : Investigated a series of pyrazole-based thiadiazoles for their anticancer activity against HepG2 and A549 cell lines. The best-performing compounds showed IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
- Mohammadi-Farani et al. (2014) : Focused on the design and synthesis of thiadiazole derivatives as tyrosine kinase inhibitors with promising activity against prostate cancer cell lines .
Q & A
Q. What are the recommended synthetic routes for preparing N-(5-methyl-1,3,4-thiadiazol-2-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide?
- Methodology : Multi-step synthesis typically involves: (i) Cyclocondensation of 5-methyl-1,3,4-thiadiazol-2-amine with a pyrazolo-oxazine precursor under reflux in aprotic solvents (e.g., DMF or THF) . (ii) Carboxamide formation via coupling reactions using activating agents like EDCI/HOBt in dichloromethane .
- Key considerations : Optimize reaction time (6–12 hours) and temperature (50–80°C) to minimize side products. Monitor intermediates via TLC (silica gel, chloroform:acetone 3:1) .
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Analytical workflow :
- NMR : Use - and -NMR to verify proton environments (e.g., thiadiazole NH at δ 10–12 ppm, pyrazole protons at δ 6–7 ppm) and carbon backbone .
- XRD : Employ SHELXTL for single-crystal refinement to resolve bond lengths (e.g., C–N in thiadiazole: ~1.32 Å) and dihedral angles .
- MS : High-resolution ESI-MS to confirm molecular ion [M+H] and fragmentation patterns .
Q. What purification strategies are effective for isolating this compound?
- Methods :
- Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to separate regioisomers .
- Recrystallization from ethanol/water mixtures to enhance purity (>95%) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the thiadiazole and pyrazolo-oxazine moieties?
- Approach :
- Perform DFT calculations (B3LYP/6-31G*) to analyze frontier molecular orbitals (HOMO-LUMO gaps) and nucleophilic/electrophilic sites .
- Use molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., kinase enzymes) based on its structural analogs .
Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., unexpected -NMR splitting patterns)?
- Troubleshooting :
- Tautomerism : Investigate thione-thiol tautomerism via variable-temperature NMR (25–80°C) to identify equilibrium states .
- Dynamic effects : Use - COSY and NOESY to distinguish conformational isomers caused by hindered rotation in the carboxamide group .
Q. How can the compound’s pharmacokinetic properties (e.g., lipophilicity, solubility) be optimized for in vivo studies?
- Strategies :
- Modify substituents (e.g., replace methyl with trifluoromethyl) to alter logP values, as demonstrated in SwissADME predictions .
- Use salt formation (e.g., hydrochloride salts) to enhance aqueous solubility .
Methodological Challenges and Solutions
Q. What are common pitfalls in synthesizing the pyrazolo-oxazine core, and how are they mitigated?
- Challenges :
- Low yields due to competing cyclization pathways.
- Solutions : Use high-dilution conditions to favor intramolecular cyclization over polymerization .
Q. How do reaction conditions influence the regioselectivity of carboxamide formation?
- Critical factors :
- Solvent polarity (DMF > THF) enhances carboxamide coupling efficiency .
- Temperature control (<60°C) prevents decomposition of the thiadiazole ring .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
